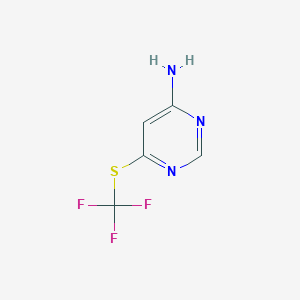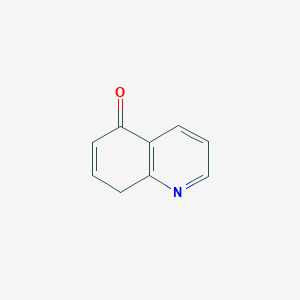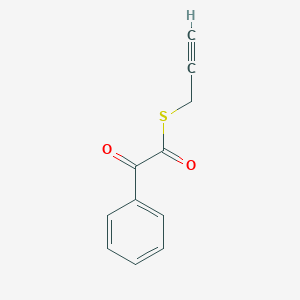
S-(prop-2-yn-1-yl) 2-oxo-2-phenylethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(prop-2-yn-1-yl) 2-oxo-2-phenylethanethioate: is an organic compound that features a propargyl group attached to a thioester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(prop-2-yn-1-yl) 2-oxo-2-phenylethanethioate can be achieved through several methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction typically proceeds under mild conditions and results in the formation of the desired thioester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
S-(prop-2-yn-1-yl) 2-oxo-2-phenylethanethioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the propargyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Aplicaciones Científicas De Investigación
S-(prop-2-yn-1-yl) 2-oxo-2-phenylethanethioate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound’s propargyl group is useful in bioorthogonal chemistry for labeling and imaging studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-(prop-2-yn-1-yl) 2-oxo-2-phenylethanethioate involves its interaction with specific molecular targets. For instance, the propargyl group can undergo click chemistry reactions, forming stable triazole linkages with azides . This property is exploited in various biochemical assays and drug development processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(prop-2-yn-1-yl)-o-phenylenediamines: These compounds share the propargyl group and are used in similar synthetic applications.
Propargyl hydrazine: This compound is another propargyl-containing molecule with applications in bioorthogonal chemistry.
Uniqueness
S-(prop-2-yn-1-yl) 2-oxo-2-phenylethanethioate is unique due to its combination of a propargyl group and a thioester moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Propiedades
Fórmula molecular |
C11H8O2S |
|---|---|
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
S-prop-2-ynyl 2-oxo-2-phenylethanethioate |
InChI |
InChI=1S/C11H8O2S/c1-2-8-14-11(13)10(12)9-6-4-3-5-7-9/h1,3-7H,8H2 |
Clave InChI |
HHKLPEZTQSMUHT-UHFFFAOYSA-N |
SMILES canónico |
C#CCSC(=O)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 8-bromo-1-(3,5-dichlorophenyl)-7-methoxy-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12863168.png)
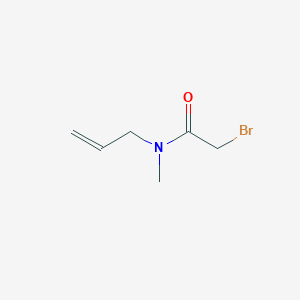


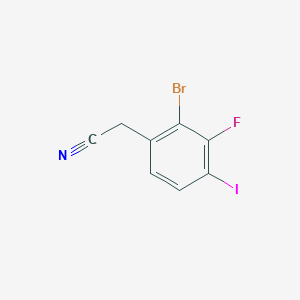
![1-methylpyrano[3,4-c]pyrazol-7(1H)-one](/img/structure/B12863204.png)

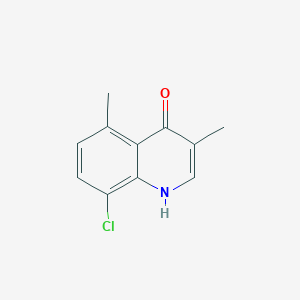

![2-[(E)-2-bromovinyl]-1,3-dichlorobenzene](/img/structure/B12863218.png)
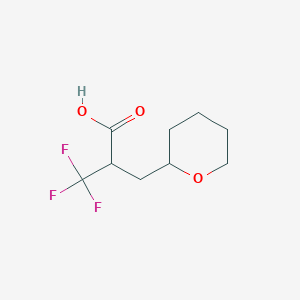
![2-Chloro-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12863230.png)
